

Technical Support Center: Purification and Distillation of Dimethylamine

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Compound of Interest

Compound Name: Dimethylamine

Cat. No.: B145610

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Welcome to the Technical Support Center for the purification and distillation of **dimethylamine** (DMA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available **dimethylamine**?

A1: Commercially produced **dimethylamine** is typically synthesized from the reaction of methanol and ammonia.^[1] This process can result in several impurities, the most common of which are:

- Monomethylamine (MMA)^[2]
- Trimethylamine (TMA)^{[3][4]}
- Ammonia
- Water
- Methanol

Q2: What are the key physical properties to consider when distilling **dimethylamine**?

A2: **Dimethylamine** is a gas at room temperature with a boiling point of 7 °C.[5] This low boiling point requires special handling considerations during distillation, such as a cooled receiving flask to condense the gaseous product. It is also highly soluble in water and organic solvents.[5]

Q3: Does **dimethylamine** form azeotropes with its common impurities?

A3: Yes, **dimethylamine** forms a minimum boiling point azeotrope with trimethylamine at atmospheric pressure.[6] This is a critical consideration for purification by fractional distillation, as it is not possible to separate these two components beyond the azeotropic composition by simple fractional distillation alone. The azeotrope at atmospheric pressure consists of approximately 74% trimethylamine and 26% **dimethylamine** by weight and boils at around 3.0-3.4 °C.[6]

Q4: What are the primary safety precautions when working with **dimethylamine**?

A4: **Dimethylamine** is a flammable and corrosive gas.[7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all distillation equipment is properly grounded to prevent static discharge. An emergency shower and eyewash station should be readily accessible.

Q5: How can I dry **dimethylamine**?

A5: For applications requiring anhydrous **dimethylamine**, drying agents such as calcium hydride (CaH_2) can be used, followed by distillation. Molecular sieves (3A or 4A) are also effective for removing residual water.

Data Presentation: Physical Properties of Dimethylamine and Common Impurities

The following table summarizes key quantitative data for **dimethylamine** and its common impurities at atmospheric pressure.

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)
Ammonia	NH ₃	17.03	-33.3
Monomethylamine (MMA)	CH ₅ N	31.06	-6.3[8]
Trimethylamine (TMA)	C ₃ H ₉ N	59.11	2.9 to 3.5[3][9]
Dimethylamine (DMA)	C ₂ H ₇ N	45.08	7.0[1]
Methanol	CH ₄ O	32.04	64.7
Water	H ₂ O	18.02	100.0

Vapor Pressure of Anhydrous **Dimethylamine**[10]

Temperature (°C)	Vapor Pressure (kPa)
20	57
50	172.2

Experimental Protocols

Laboratory Scale Fractional Distillation of Aqueous Dimethylamine

This protocol describes the purification of **dimethylamine** from a commercial aqueous solution (e.g., 40% in water).

Materials and Equipment:

- Round-bottom flask (distilling flask)
- Fractionating column (e.g., Vigreux or packed with Raschig rings)
- Distillation head with a thermometer adapter

- Condenser
- Receiving flask (round-bottom flask or Schlenk flask)
- Heating mantle
- Stir bar or boiling chips
- Ice-water bath or dry ice/acetone bath
- Tubing for condenser water
- Clamps and stands to secure the apparatus
- 40% aqueous **dimethylamine** solution
- Drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) for pre-drying (optional)

Procedure:

- Pre-drying (Optional): If a drier product is desired from the first distillation, the aqueous **dimethylamine** solution can be pre-dried by stirring with a suitable drying agent (e.g., anhydrous potassium carbonate) for several hours.
- Apparatus Setup:
 - Assemble the fractional distillation apparatus in a fume hood as shown in the workflow diagram below.
 - Place the aqueous **dimethylamine** solution and a stir bar or boiling chips into the distilling flask. Do not fill the flask more than two-thirds full.
 - Connect the fractionating column to the distilling flask.
 - Place the distillation head on top of the fractionating column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.[\[11\]](#)

- Attach the condenser and secure it with clamps. Connect the cooling water tubing with water flowing in at the bottom and out at the top.
- Place the receiving flask at the end of the condenser. It is crucial to cool the receiving flask in an ice-water or dry ice/acetone bath to effectively condense the low-boiling **dimethylamine**.
- Distillation:
 - Begin heating the distilling flask gently with the heating mantle.
 - Observe the temperature on the thermometer. The temperature should slowly rise as the vapor ascends the fractionating column.
 - The first fraction to distill will be the **dimethylamine**-trimethylamine azeotrope if TMA is present, followed by pure **dimethylamine**.
 - Collect the fraction that distills at a constant temperature of approximately 7 °C.
 - Continue distillation until the temperature begins to rise significantly, indicating that the water is starting to distill, or until only a small amount of liquid remains in the distilling flask. Never distill to dryness.
- Product Handling:
 - The collected **dimethylamine** will be a liquid in the cooled receiving flask. It should be sealed and stored in a cool, well-ventilated area.

Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of a **dimethylamine** sample and identifying common impurities.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

- Column: A polar capillary column suitable for amine analysis, such as an Agilent PoraPLOT for Amines (or equivalent).[12]
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250 °C[12]
- Detector Temperature: 250 °C[12]
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 5 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/minute.
 - Hold at 150 °C for 5 minutes.
- Injection Volume: 1 µL of a diluted sample.

Sample Preparation:

- Due to the high concentration of the purified **dimethylamine**, prepare a dilute solution in a suitable solvent such as methanol or dichloromethane. A 1% solution is a good starting point.
- For aqueous samples, a direct injection may be possible, but be aware that water can be detrimental to some GC columns.

Procedure:

- Inject the prepared sample into the GC.
- Record the chromatogram.
- Identify the peaks by comparing their retention times to those of known standards for **dimethylamine**, monomethylamine, and trimethylamine.
- Quantify the purity by calculating the peak area percentages.

Troubleshooting Guides

Issue 1: Poor Separation of **Dimethylamine** and Trimethylamine

Possible Cause	Troubleshooting Steps
Formation of azeotrope	Standard fractional distillation cannot separate the DMA/TMA azeotrope. For higher purity, consider extractive distillation using a solvent that alters the relative volatilities, or a chemical purification method where DMA is converted to a non-volatile salt, separated, and then regenerated.
Insufficient column efficiency	- Use a longer fractionating column or one with more efficient packing (e.g., structured packing).- Reduce the distillation rate by lowering the heat input. A slow, steady distillation is crucial for good separation. [11] - Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.
Distillation rate is too fast	Decrease the heating mantle temperature to ensure a slow and steady collection of distillate (approximately 1-2 drops per second).

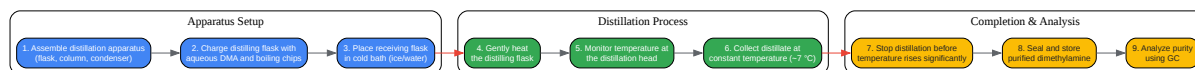
Issue 2: Low or No Product Collection

Possible Cause	Troubleshooting Steps
Inadequate cooling of the receiving flask	Dimethylamine is a gas at room temperature. Ensure the receiving flask is adequately submerged in an ice-water or dry ice/acetone bath to condense the product.
Leaks in the distillation apparatus	Check all joints and connections for a tight seal. Use joint clips to secure connections.
Insufficient heating	The vapor may be condensing in the fractionating column and returning to the distilling flask (refluxing) without reaching the condenser. Increase the heating mantle temperature gradually. [13]

Issue 3: Product is Contaminated with Water

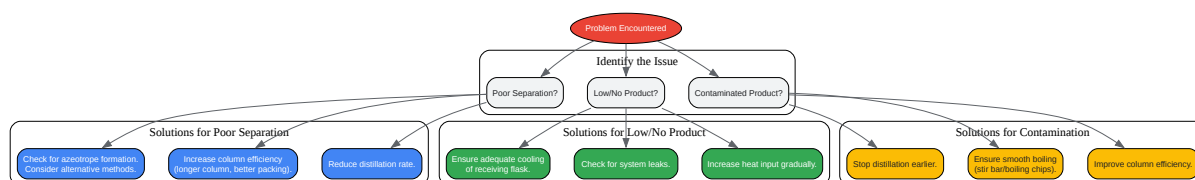
Possible Cause	Troubleshooting Steps
Distillation carried too far	Stop the distillation before the temperature rises significantly above the boiling point of dimethylamine.
"Bumping" of the distillation mixture	Ensure smooth boiling by using a stir bar or fresh boiling chips. Bumping can carry over non-volatile components into the distillate.
Inefficient fractionating column	Use a more efficient column and ensure a slow distillation rate to allow for proper separation of components with different boiling points.

Visualizations



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Figure 1. Experimental workflow for the fractional distillation of **dimethylamine**.



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Figure 2. Troubleshooting decision tree for **dimethylamine** distillation.

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